molecular formula C26H24N2O4 B11119129 N-(1-(4-Morpholinylcarbonyl)-2-(3-phenoxyphenyl)vinyl)benzamide

N-(1-(4-Morpholinylcarbonyl)-2-(3-phenoxyphenyl)vinyl)benzamide

Cat. No.: B11119129
M. Wt: 428.5 g/mol
InChI Key: OBJBNRRRVFHJDE-LYBHJNIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(4-Morpholinylcarbonyl)-2-(3-phenoxyphenyl)vinyl)benzamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a morpholine ring, a phenoxyphenyl group, and a vinylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-Morpholinylcarbonyl)-2-(3-phenoxyphenyl)vinyl)benzamide typically involves multi-step organic reactions. One common approach is the reaction of 4-morpholinecarboxylic acid with 3-phenoxybenzaldehyde under basic conditions to form an intermediate, which is then reacted with vinylbenzamide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-Morpholinylcarbonyl)-2-(3-phenoxyphenyl)vinyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-(4-Morpholinylcarbonyl)-2-(3-phenoxyphenyl)vinyl)benzamide involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-Morpholinylcarbonyl)-2-(3-phenoxyphenyl)vinyl)acetamide
  • N-(1-(4-Morpholinylcarbonyl)-2-(3-phenoxyphenyl)vinyl)propionamide

Uniqueness

N-(1-(4-Morpholinylcarbonyl)-2-(3-phenoxyphenyl)vinyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.

Properties

Molecular Formula

C26H24N2O4

Molecular Weight

428.5 g/mol

IUPAC Name

N-[(E)-3-morpholin-4-yl-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C26H24N2O4/c29-25(21-9-3-1-4-10-21)27-24(26(30)28-14-16-31-17-15-28)19-20-8-7-13-23(18-20)32-22-11-5-2-6-12-22/h1-13,18-19H,14-17H2,(H,27,29)/b24-19+

InChI Key

OBJBNRRRVFHJDE-LYBHJNIJSA-N

Isomeric SMILES

C1COCCN1C(=O)/C(=C\C2=CC(=CC=C2)OC3=CC=CC=C3)/NC(=O)C4=CC=CC=C4

Canonical SMILES

C1COCCN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.